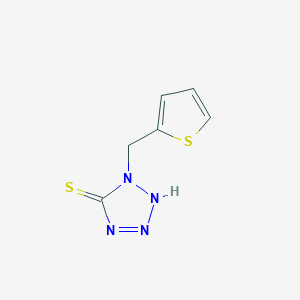

1-(thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

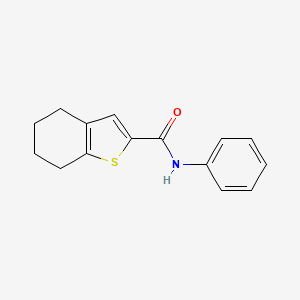

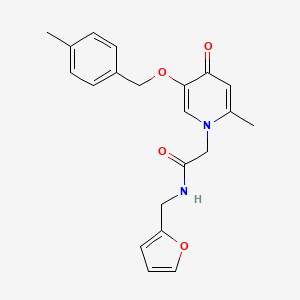

Thiophene is a heterocyclic compound with the formula C4H4S. It consists of a planar five-membered ring and is aromatic as indicated by its extensive substitution reactions . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. One of the typical and significant synthetic methods to thiophene derivatives is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .

Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of thiophene-based compounds can vary greatly depending on the specific substituents attached to the thiophene ring .

Chemical Reactions Analysis

Thiophene and its derivatives undergo various chemical reactions. For example, in the hydrodesulfurization (HDS) process, thiophenes undergo hydrogenolysis to form hydrocarbons and hydrogen sulfide .

Physical and Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor. In most of its reactions, it resembles benzene . The physical and chemical properties of specific thiophene-based compounds would depend on their particular structure.

Scientific Research Applications

Organic Synthesis and Catalysis

Regioselective Hydroamination : Savolainen et al. (2014) utilized a related compound, 1-phenyl-1H-tetrazole-5-thiol (PT-thiol), for Markovnikov-selective formal hydroamination of styrenyl compounds. This process, catalyzed by Ga(OTf)3, efficiently forms tetrazolothione moieties in an atom-economical manner, demonstrating the utility of tetrazole-5-thiols in organic synthesis (Savolainen, Han, & Wu, 2014).

Antimicrobial and Antitumor Activities

Antitumor and Antimicrobial Properties : Nassar et al. (2018) explored the reaction of thiophene-2-carbonyl isothiocyanate with phenylhydrazine to produce derivatives with potential antitumor and antimicrobial activities. This research highlights the pharmaceutical potential of thiophene-tetrazole derivatives (Nassar, Attallah, & Hemdan, 2018).

Pharmacological Screening

Cholinesterase Inhibitory Activities : A study by Mohsen et al. (2014) synthesized tetrazole derivatives to evaluate their anticholinesterase activities. This research provides insights into the potential therapeutic applications of tetrazole derivatives in treating diseases associated with cholinesterase inhibition (Mohsen et al., 2014).

Chemical Synthesis and Characterization

Synthesis of Thioethers and Derivatives : Li et al. (2015) described a method for synthesizing alkyl 1H-tetrazol-5-yl thioethers from aldehydes and 1H-tetrazole-5-thiol. This one-pot procedure offers a straightforward approach to forming thioethers, showcasing the compound's versatility in chemical synthesis (Li, Gao, & Han, 2015).

Mechanism of Action

Target of action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of action

The mode of action of thiophene derivatives can vary widely depending on the specific compound and its biological targets. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers . .

Action environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of a compound . .

Safety and Hazards

Future Directions

Thiophene-based compounds have been the subject of extensive research due to their wide range of applications in fields such as medicinal chemistry, material science, and industrial chemistry . Future research directions could involve the development of new synthetic methods, the design of novel thiophene-based compounds with improved properties, and the exploration of new applications .

Properties

IUPAC Name |

1-(thiophen-2-ylmethyl)-2H-tetrazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S2/c11-6-7-8-9-10(6)4-5-2-1-3-12-5/h1-3H,4H2,(H,7,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUWTEKMYZRDRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN2C(=S)N=NN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2533420.png)

![N-(1-(furan-3-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2533427.png)

![N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methoxybenzamide](/img/structure/B2533428.png)